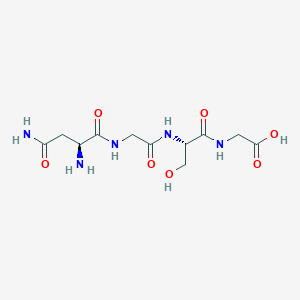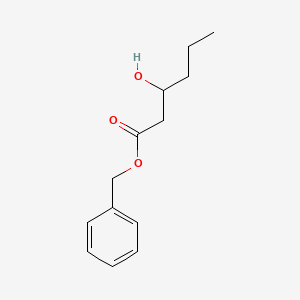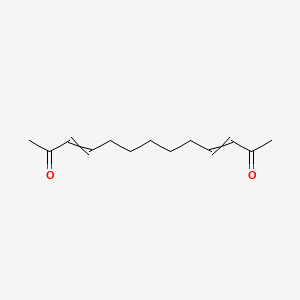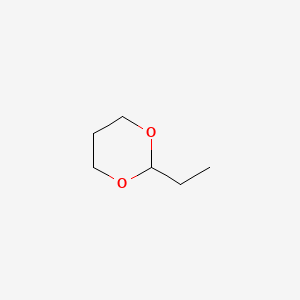
2-Ethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,3-dioxane is an organic compound with the molecular formula C6H12O2. It belongs to the class of 1,3-dioxanes, which are six-membered cyclic acetals. These compounds are known for their stability and are often used as protective groups in organic synthesis .
Méthodes De Préparation
2-Ethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, often utilizing more efficient catalysts and reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
2-Ethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Deprotection: The acetal group can be removed by acid-catalyzed transacetalization or hydrolysis in aqueous acid.
Applications De Recherche Scientifique
2-Ethyl-1,3-dioxane has various applications in scientific research:
Chemistry: It is used as a protective group for carbonyl compounds in organic synthesis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,3-dioxane involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions during synthetic processes . This stability is due to the formation of a six-membered ring, which is less prone to hydrolysis compared to other acetal structures .
Comparaison Avec Des Composés Similaires
2-Ethyl-1,3-dioxane can be compared with other similar compounds such as:
1,3-Dioxolane: A five-membered cyclic acetal with similar protective properties but less stability compared to 1,3-dioxanes.
1,4-Dioxane: A six-membered ring with two oxygen atoms, used as a solvent but with different chemical properties.
2-Ethyl-5,5-dimethyl-1,3-dioxane: A derivative with additional methyl groups, used in specific industrial applications.
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H12O2 |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
2-ethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-2-6-7-4-3-5-8-6/h6H,2-5H2,1H3 |
Clé InChI |
YYSCEOFBYTXZLD-UHFFFAOYSA-N |
SMILES canonique |
CCC1OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

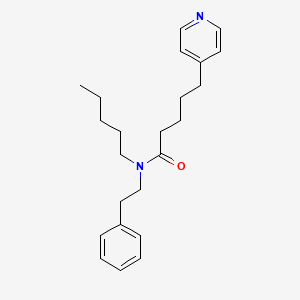
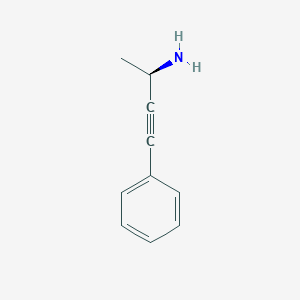
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)
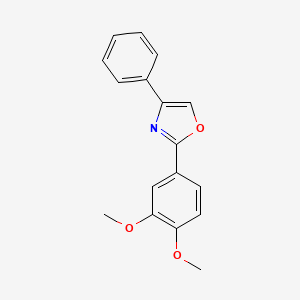
![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
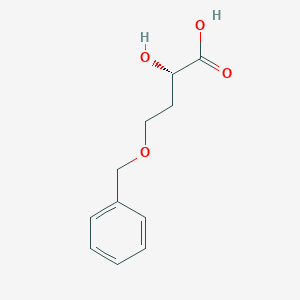

![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
